(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes iodine, methoxy, and thioxo groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.
Scientific Research Applications
(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets are still under investigation, but they are crucial for understanding the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Ethyl acetoacetate .
Uniqueness
What sets (5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18INO4S2 |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18INO4S2/c1-12-4-3-5-14(8-12)25-6-7-26-18-15(21)9-13(10-16(18)24-2)11-17-19(23)22-20(27)28-17/h3-5,8-11H,6-7H2,1-2H3,(H,22,23,27)/b17-11- |
InChI Key |
ZQFWATHDNPLVHV-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)NC(=S)S3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)S3)OC |
Origin of Product |
United States |
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